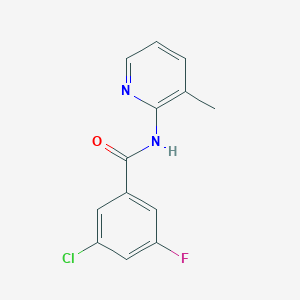![molecular formula C14H12N2S B15116979 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B15116979.png)
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a phenylethyl sulfanyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with 1-phenylethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfanyl and nitrile groups may play a role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with different substituents on the pyridine ring.
2-(1-Phenylethyl)sulfanyl]pyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
2-(1-Phenylethyl)sulfanyl]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of both the phenylethyl sulfanyl and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12N2S |
|---|---|
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
2-(1-phenylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S/c1-11(12-6-3-2-4-7-12)17-14-13(10-15)8-5-9-16-14/h2-9,11H,1H3 |
Clé InChI |
BXVFSNACRIHXTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)SC2=C(C=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]ethan-1-one](/img/structure/B15116901.png)
![1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15116915.png)
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B15116921.png)
![4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116923.png)

acetic acid](/img/structure/B15116943.png)
![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B15116960.png)
![3-methoxy-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine](/img/structure/B15116964.png)
![4-[(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B15116975.png)
![2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole](/img/structure/B15116984.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B15116993.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B15116999.png)

